cyclopropyl(1H-pyrazol-1-yl)methanone
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Overview
Description
Cyclopropyl(1H-pyrazol-1-yl)methanone is a heterocyclic compound that features a cyclopropyl group attached to a pyrazole ring via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(1H-pyrazol-1-yl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylcarbonyl chloride with 1H-pyrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(1H-pyrazol-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclopropyl(1H-pyrazol-1-yl)carboxylic acid.
Reduction: Formation of cyclopropyl(1H-pyrazol-1-yl)methanol.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Cyclopropyl(1H-pyrazol-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cyclopropyl(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(1H-imidazol-1-yl)methanone
- Cyclopropyl(1H-triazol-1-yl)methanone
- Cyclopropyl(1H-pyrrol-1-yl)methanone
Uniqueness
Cyclopropyl(1H-pyrazol-1-yl)methanone is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H8N2O |
---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
cyclopropyl(pyrazol-1-yl)methanone |
InChI |
InChI=1S/C7H8N2O/c10-7(6-2-3-6)9-5-1-4-8-9/h1,4-6H,2-3H2 |
InChI Key |
QAQMDOVPEUVNAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2C=CC=N2 |
Origin of Product |
United States |
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